molecular formula C14H17N3O3S B5568899 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide CAS No. 82559-72-6

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide

Cat. No. B5568899
CAS RN: 82559-72-6
M. Wt: 307.37 g/mol
InChI Key: MOFQTPAHZWVYNY-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals that include various thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing a five-membered ring of four carbon atoms and one sulfur atom, with two adjacent nitrogen atoms. They are known for their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiadiazole derivatives, such as N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide, typically involves cyclization reactions of thioacylhydrazones or thiobenzamides. These processes may include reactions with α-bromo-β-diketone and oxidative dimerization under specific conditions, as demonstrated in the synthesis of similar compounds (Lempert-Sréter, Lempert, & Møller, 1983).

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by X-ray crystallography, NMR, MS, and IR techniques. These methods help in understanding the arrangement of atoms within the molecule and the nature of its bonds. The molecular structure is often stabilized by intramolecular hydrogen bonds, and intermolecular interactions like π–π stacking can also be significant (Song, Tan, & Wang, 2008).

Chemical Reactions and Properties

Thiadiazole derivatives undergo various chemical reactions, including 1,5-dipolar electrocyclizations and reactions with diazo compounds. These reactions lead to the formation of different heterocyclic structures, demonstrating the reactivity and versatility of the thiadiazole core (Egli, Linden, & Heimgartner, 2007).

Physical Properties Analysis

The physical properties of thiadiazole derivatives can be investigated through their solubility, distribution coefficients, and sublimation characteristics. These properties are important for understanding the compound's behavior in different environments and its potential applications (Ol’khovich, Sharapova, Skachilova, & Perlovich, 2017).

Chemical Properties Analysis

The chemical properties of thiadiazole derivatives are influenced by their functional groups and molecular structure. This can include their reactivity in different chemical environments, their potential as ligands in metal-catalyzed reactions, and their roles in the formation of various bioactive molecules (Al Mamari, Al Awaimri, & Al Lawati, 2019).

Scientific Research Applications

Synthesis and Structural Analysis

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is part of a family of compounds that have seen significant research interest due to their unique structural properties. One study focused on the synthesis of similar compounds, demonstrating the intricate processes involved in creating these complex molecules (Lempert-Sréter, Lempert, & Møller, 1983). Structural analyses of these compounds, including NMR and elemental analysis, are crucial for understanding their potential applications in various fields of science.

Quality Control in Medicinal Chemistry

In medicinal chemistry, the development of quality control methods for compounds related to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide is essential. A study by Sych et al. (2018) developed methods for identifying and determining impurities in similar compounds, highlighting the importance of ensuring purity and consistency in pharmaceutical applications (Sych et al., 2018).

Antimicrobial and Antiproliferative Properties

Research has explored the biological activities of compounds containing the 1,3,4-thiadiazole core, a structure similar to that of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide. Gür et al. (2020) synthesized Schiff bases derived from 1,3,4-thiadiazole compounds and found them to possess significant DNA protective abilities and antimicrobial activity, suggesting potential applications in treating infections and protecting against DNA damage (Gür et al., 2020).

Environmental Impact and Degradation

The environmental impact and degradation pathways of related compounds have also been a focus of study. Research by Rouchaud et al. (2010) and Mamouni et al. (1992) investigated the hydrolysis and photodegradation of similar benzoylamide derivatives, providing insights into how these compounds behave in different environmental conditions and their potential environmental impact (Rouchaud et al., 2010), (Mamouni et al., 1992).

Molecular Docking Studies and Cancer Research

Molecular docking studies have been conducted to understand the mechanism behind the anticancer properties of compounds with structures similar to N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide. These studies are crucial for developing more effective cancer therapies and understanding the interactions at a molecular level (Theoclitou et al., 2011).

Safety and Hazards

The safety and hazards associated with “N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2,6-dimethoxybenzamide” are not known. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

The future directions in the research of thiadiazole compounds could involve exploring their potential applications in medicinal chemistry, given their diverse biological activities .

properties

IUPAC Name

2,6-dimethoxy-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3S/c1-8(2)13-16-17-14(21-13)15-12(18)11-9(19-3)6-5-7-10(11)20-4/h5-8H,1-4H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFQTPAHZWVYNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351387
Record name Benzamide, 2,6-dimethoxy-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

82559-72-6
Record name Benzamide, 2,6-dimethoxy-N-[5-(1-methylethyl)-1,3,4-thiadiazol-2-yl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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